molecular formula C7H2BrF2N B1450437 2-Bromo-3,4-difluorobenzonitrile CAS No. 1517611-20-9

2-Bromo-3,4-difluorobenzonitrile

Cat. No. B1450437
CAS RN: 1517611-20-9
M. Wt: 218 g/mol
InChI Key: AJSCMTNRSYZUJK-UHFFFAOYSA-N
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Description

“2-Bromo-3,4-difluorobenzonitrile” is a chemical compound with the molecular formula C7H2BrF2N . It is a solid powder at room temperature .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3,4-difluorobenzonitrile” consists of a benzene ring substituted with a bromine atom, two fluorine atoms, and a nitrile group . The InChI code for this compound is 1S/C7H2BrF2N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H .


Physical And Chemical Properties Analysis

“2-Bromo-3,4-difluorobenzonitrile” is a solid powder with a molecular weight of 218 . It has a boiling point of 51-52°C .

Scientific Research Applications

Synthesis Process of 3,4-Difluorobenzonitrile

3,4-Difluorobenzonitrile is synthesized through a halogen-exchange reaction between 3,4-dichlorobenzonitrile and potassium fluoride, facilitated by tetraphenylphosphonium bromide in refluxing 1,3-dimethylimidazolidine-2-one. In this reaction, 4-chloro-3-fluorobenzonitrile acts as a key intermediate. Additionally, other fluorobenzonitriles are produced from corresponding chlorobenzonitrile derivatives by halogen-exchange at high temperatures in a pressure reactor (Suzuki & Kimura, 1991), (Suzuki & Kimura, 1992).

Chemical Transformations and Reactions

2-Bromo-3-fluorobenzonitrile has been synthesized through a bromodeboronation reaction catalyzed by NaOMe of 2-cyano-6-fluorophenylboronic acid. This method demonstrated the generality of halodeboronation across a series of aryl boronic acids to form both aryl bromides and chlorides in good to excellent yields (Szumigala et al., 2004).

Agricultural and Environmental Applications

Herbicide Resistance in Plants

A study explored herbicide resistance in transgenic plants expressing a bacterial detoxification gene, particularly targeting the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). The gene bxn, encoding a nitrilase that detoxifies bromoxynil, was introduced into plants, leading to a resistance against high levels of commercial formulations of bromoxynil (Stalker, Mcbride, & Malyj, 1988).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-bromo-3,4-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2N/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSCMTNRSYZUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,4-difluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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